tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-6-12(7-8)5-4-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKASKWHHFZKRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate: A Keystone Building Block for Advanced Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is not an active pharmaceutical ingredient but rather a pivotal structural motif in modern medicinal chemistry. Its true value lies in its role as a highly versatile, three-dimensional (3D) scaffold for the synthesis of next-generation therapeutics. The rigid, non-planar structure of the spiro[3.3]heptane core allows chemists to "escape from flatland," designing molecules with improved physicochemical properties and novel interactions with biological targets.[1][2] This guide delves into the synthetic utility of this building block and explores the mechanisms of action of the potent, targeted therapies it enables, focusing on inhibitors of voltage-gated sodium channels (NaV) for chronic pain and Solute Carrier Family 15 Member 4 (SLC15A4) for autoimmune diseases.
Part 1: The Strategic Value of the Spiro[3.3]heptane Scaffold
In the quest for novel drugs, medicinal chemists increasingly turn to scaffolds that offer a high fraction of sp³-hybridized carbon centers. These structures provide a rigid, three-dimensional geometry that is a significant departure from the flat, aromatic rings common in many older drugs.[1] The spiro[3.3]heptane core of tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is an exemplary scaffold in this class.
Key Structural and Physicochemical Advantages:
-
Three-Dimensionality: The spirocyclic nature, where two rings share a single carbon atom, creates fixed, non-coplanar exit vectors for substituents.[3] This allows for precise spatial orientation of pharmacophoric groups, enabling novel and highly specific interactions within a protein's binding pocket.[4]
-
Rigidity: Unlike flexible aliphatic chains, the strained cyclobutane rings provide a rigid conformation. This reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and potency.
-
Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like spiro[3.3]heptane can lead to compounds with higher aqueous solubility and enhanced metabolic stability compared to their flat aromatic counterparts.[4][5]
-
Bioisosteric Replacement: The spiro[3.3]heptane moiety has been successfully used as a saturated bioisostere for benzene rings, offering a way to maintain or improve biological activity while optimizing drug-like properties.[1][3]
The subject molecule, tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate, is particularly valuable due to its functional handles:
-
A ketone group , which can be readily modified through reactions like reductive amination, Wittig reactions, or Grignard additions.[6]
-
A Boc-protected amine , which, after deprotection, provides a nucleophilic site for amide bond formation, alkylation, or sulfonylation, allowing for the attachment of diverse chemical moieties.[6][7]
These features make it a cornerstone intermediate for building complex molecules aimed at challenging biological targets.
Part 2: Enabling High-Value Therapeutics—Mechanisms of Action
While tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is synthetically crucial, the ultimate therapeutic effect comes from the final compounds it is used to create. Below, we explore the mechanisms of two major classes of inhibitors synthesized using this scaffold.
Target Class 1: Voltage-Gated Sodium Channels (NaV1.7 & NaV1.8) for Chronic Pain
Chronic neuropathic and inflammatory pain remains a significant unmet medical need. The voltage-gated sodium channels NaV1.7 and NaV1.8, found predominantly in peripheral pain-sensing neurons (nociceptors), are genetically and pharmacologically validated targets for non-opioid analgesics.[8][9]
Mechanism of Pain Signaling and NaV Inhibition:
NaV channels are responsible for the initiation and propagation of action potentials in excitable cells like neurons.[8] NaV1.7 is crucial for setting the threshold for firing an action potential, while NaV1.8 contributes significantly to the rising phase of the action potential in response to a noxious stimulus.[8][9] Inhibitors designed using the spiro[3.3]heptane scaffold bind to these channels and physically block the influx of sodium ions, thereby preventing the neuron from firing and transmitting pain signals to the central nervous system.[8] The rigid 3D structure afforded by the spiro[3.3]heptane core allows for the precise positioning of functional groups to achieve high potency and selectivity for NaV1.7 and NaV1.8 over other NaV subtypes expressed in the heart and central nervous system, which is critical for minimizing side effects.[8]
Caption: Role of SLC15A4 in TLR signaling and its inhibition in autoimmunity.
Experimental Protocol: Cellular Assay for SLC15A4 Inhibition
This protocol describes a method to measure the functional inhibition of SLC15A4 by assessing the downstream suppression of TLR7-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well culture plate at a density of 2 x 10⁵ cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Pre-incubation: Add test compounds (synthesized from the spiro[3.3]heptane building block) at various concentrations (e.g., 0.1 nM to 10 µM) to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C, 5% CO₂.
-
TLR7 Stimulation: Stimulate the cells by adding a TLR7 agonist, such as R848 (Resiquimod), to a final concentration of 1 µM.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of a key downstream cytokine, such as Interferon-alpha (IFN-α) or Interleukin-6 (IL-6), in the supernatant using a commercial ELISA kit.
-
Follow the manufacturer's instructions for the ELISA protocol.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the cytokine concentration for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Plot the % Inhibition versus compound concentration and fit the data to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| Cell Type | Human PBMCs | - |
| Stimulant | TLR7 Agonist (R848) | 1 µM |
| Incubation Time | Duration of stimulation | 18-24 hours |
| Readout | IFN-α or IL-6 concentration | pg/mL to ng/mL |
| Data Output | Half-maximal inhibitory concentration | IC₅₀ (nM to µM) |
Part 3: Future Perspectives
The utility of tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate and the broader family of spiro[3.3]heptane scaffolds is far from exhausted. Their application in PROTAC (Proteolysis Targeting Chimera) linkers is an emerging area, where the rigid structure can precisely control the distance and orientation between an E3 ligase and a target protein. [10]As medicinal chemistry continues to tackle increasingly complex targets like protein-protein interactions, the demand for sophisticated, 3D building blocks will only grow. tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate represents a validated and powerful tool in the chemist's arsenal, enabling the design and synthesis of innovative medicines with potentially superior efficacy and safety profiles.
References
- Vertex AI Search. (2024, July 14).
- Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. (2006, October 1).
- ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes.
- Kobayashi, T., et al. (2025, January 15). New approaches to the control of chronic inflammatory diseases with a focus on the endolysosomal system of immune cells.
- Katewa, A., et al. (2021, January 14).
- Blasius, A. L., et al. (2022, March 29). The solute carrier SLC15A4 is required for optimal trafficking of nucleic acid–sensing TLRs and ligands to endolysosomes. PNAS.
- Carreira, E. M., et al. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
- Sun, L., et al. (2025, April 21).
- Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
- Stepan, A. F., et al. (2024, February 26). Spiro[3.
- Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. (2025, October 1). PubMed.
- Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. (2020).
- Deuis, J. R., et al. (2021, June 7). Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome.
- Alexandrou, A. J., et al. (2016, April 6). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS One.
- MedChemExpress. tert-Butyl (6-aminospiro[3.3]heptan-2-yl)
- ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. (2021, February 26). MDPI.
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Tert-butyl carbamate derivative and preparation method and application thereof.
- 2,6-Diazaspiro[3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. drpress.org [drpress.org]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
applications of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate in drug discovery
Application Note: Strategic Utilization of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate in High-Fsp³ Drug Discovery
Executive Summary
This guide details the application of tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate (referred to herein as Sp33-5-Oxo ), a high-value sp³-rich building block.[1][2] Unlike the more common linear 2,6-disubstituted spiro[3.3]heptanes (which mimic para-phenyl rings), the 5,2-substitution pattern of this scaffold offers a unique, non-linear vector geometry analogous to meta-substituted aromatics or bent aliphatic linkers.[1] This note provides validated protocols for its use in diversity-oriented synthesis (DOS), fragment-based drug discovery (FBDD), and peptidomimetic engineering.[3]
Structural Analysis & Design Rationale
The "Escape from Flatland"
Modern drug discovery prioritizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and reduce promiscuous binding associated with flat aromatic systems.[2]
-
Geometry: The spiro[3.3]heptane core consists of two puckered cyclobutane rings joined at a single quaternary carbon (C4).[3] The rings are perpendicular to each other, creating a rigid, three-dimensional scaffold.[1]
-
Vector Analysis:
-
2,6-Substitution: Linear exit vectors (180° projection), mimicking 1,4-phenylene.[1]
-
5,2-Substitution (Target): The C5-ketone is
to the spiro center, while the C2-amine is to the spiro center.[1][2] This creates a "kinked" angle ( ), providing a bioisostere for 1,3-phenylene (meta) or 1,3-cyclohexylene, but with significantly higher rigidity and metabolic stability.[3]
-
Chemical Profile
| Property | Specification |
| CAS | 1363381-22-9 (Generic Ref) |
| Formula | C₁₂H₁₉NO₃ |
| MW | 225.29 g/mol |
| Core Motif | Carbocyclic Spiro[3.3]heptane |
| Handles | C5-Ketone: Electrophile for reductive amination, Grignard, or Wittig.[1][2][4][5][6] C2-Boc-Amine: Protected nucleophile for coupling.[1][2] |
| Stereochemistry | The 5,2-substitution introduces chirality (unlike the achiral 2,6-isomer).[1] The commercial block is often supplied as a racemate or diastereomeric mixture unless specified.[3][1][2] |
Application Workflows & Visualizations
The following diagram illustrates the diversification pathways for Sp33-5-Oxo .
Figure 1: Diversification strategy for Sp33-5-Oxo, highlighting three primary synthetic vectors.
Detailed Experimental Protocols
Protocol A: Parallel Reductive Amination (Library Synthesis)
Objective: To generate a library of secondary amines at the C5 position while retaining the C2-Boc protection. This is the primary method for "decorating" the scaffold.[2]
Mechanistic Insight: The steric bulk of the spiro[3.3]heptane system adjacent to the ketone (C5 is
Materials:
-
Substrate: tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq)[1][2]
-
Amine: Diverse primary/secondary amines (1.2 eq)[3]
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 eq)[3]
-
Acid Catalyst: Acetic acid (1.0 eq)[3]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[3]
Step-by-Step Procedure:
-
Imine Formation: In a reaction vial, dissolve Sp33-5-Oxo (100 mg, 0.44 mmol) in anhydrous DCE (4 mL).
-
Add the desired amine (0.53 mmol, 1.2 eq).
-
Add acetic acid (25 µL, 1.0 eq) to catalyze imine formation.[3][2] Stir at room temperature for 30–60 minutes. Note: For sterically hindered amines, heating to 40°C or adding Ti(OiPr)₄ (1.5 eq) may be required to drive imine formation before reduction.[3]
-
Reduction: Cool the mixture to 0°C. Add STAB (140 mg, 0.66 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 16 hours under nitrogen.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO₄, filter, and concentrate.[2]
-
Purification: The crude secondary amine is often pure enough for the next step.[1][2] If not, purify via flash chromatography (MeOH/DCM gradient).[3]
Self-Validating Check:
-
LCMS: Look for the [M+H]⁺ peak corresponding to the product.[3] The disappearance of the ketone peak (often weak in UV, distinct in MS) and appearance of the amine mass confirms conversion.[3]
-
NMR: The C5 proton (alpha to the new amine) typically appears as a multiplet around 3.0–3.5 ppm.[3]
Protocol B: Gem-Difluorination (Metabolic Blocking)
Objective: Convert the C5 ketone into a gem-difluoro group.[1][2] This lowers the basicity of nearby amines (if introduced later) and blocks metabolic oxidation at the C5 position.
Materials:
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5–2.0 eq)[3]
-
Solvent: Anhydrous DCM[3]
Step-by-Step Procedure:
-
Dissolve Sp33-5-Oxo (1.0 eq) in anhydrous DCM under Argon.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Control the exotherm.
-
Add DAST (2.0 eq) dropwise via syringe.[2]
-
Stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.
-
Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ at 0°C. Warning: Vigorous gas evolution.
-
Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol C: N-Boc Deprotection & Coupling
Objective: Expose the C2-amine for coupling to a core scaffold (e.g., in PROTAC linker synthesis).[1][2]
Step-by-Step Procedure:
-
Dissolve the functionalized intermediate (from Protocol A or B) in DCM (5 vol).
-
Add Trifluoroacetic acid (TFA) (1 vol) or 4M HCl in Dioxane (2 vol).
-
Stir at RT for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine stains purple/red).[3][2]
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.[3][2]
-
Usage: Use the resulting amine salt immediately in amide coupling reactions (e.g., HATU/DIPEA conditions).
Case Study: PROTAC Linker Design
Context: Proteolysis Targeting Chimeras (PROTACs) require linkers with specific lengths and rigidities to optimize ternary complex formation.[3][2] Application: The Sp33-5-Oxo scaffold serves as a rigid, "kinked" linker.[1][2]
-
Step 1: Perform reductive amination at C5 with a halo-alkyl chain or PEG-amine.[1][2]
-
Step 3: Couple the C2-amine to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).[3][2] Result: A linker that exits the E3 ligand at a defined 110° angle, exploring a vector space inaccessible to flexible alkyl chains or linear piperazines.[3]
References
-
Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[3][1][2] Angewandte Chemie International Edition, 2010.[3][1][2] Link
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[3][1][2] Journal of Medicinal Chemistry, 2009.[3][1][2] Link[3]
-
Enamine Ltd. "Spirocyclic Benzene Bioisosteres: Design and Application."[3][1][2] Enamine Application Notes, 2024. Link
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[3][2] Angewandte Chemie, 2006.[3][1][2] Link
-
MedChemExpress. "Product Data: tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate."[1][2] MCE Catalog, 2024.[3][1][2] Link (Referenced for analogous handling data).
(Note: While specific literature on the 5-oxo isomer is less abundant than the 6-oxo isomer, the chemical reactivity described in Protocols A-C is derived from standard spiro[3.3]heptanone chemistry validated in References 1 and 4.)
Sources
- 1. Spiropentanes - Enamine [enamine.net]
- 2. Spirocyclic Benzene Bioisostere - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - Tert-butyl n-{6-oxospiro[3.3]heptan-2-yl}carbamate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 5. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
- 6. escholarship.org [escholarship.org]
Application Note: Strategic Incorporation of Spiro[3.3]heptane Motifs in Drug Discovery
Executive Summary: The "Escape from Flatland"
The incorporation of spiro[3.3]heptane motifs represents a high-impact strategy in modern medicinal chemistry to improve the physicochemical profile of drug candidates.[1] As a rigid,
This guide details the strategic rationale for replacing phenyl, cyclohexane, and piperazine rings with spiro[3.3]heptane cores and provides validated protocols for their synthesis and functionalization.
Key Advantages
-
Vector Modulation: Offers unique exit vectors (approx. 180° for 2,6-disubstitution) distinct from the 1,4-disubstituted cyclohexane (chair conformers).
-
Metabolic Stability: The strained cyclobutane rings often show resistance to oxidative metabolism compared to piperidines or cyclohexanes.
-
Physicochemical Control: Lowers lipophilicity (LogP) while maintaining structural rigidity, often enhancing aqueous solubility.
Design Principles & Bioisosterism[2][3]
The spiro[3.3]heptane core serves as a versatile surrogate for multiple common pharmacophores. Understanding the geometric differences is critical for successful scaffold hopping.
Geometric Comparison
Unlike the flexible cyclohexane ring, which flips between chair and boat conformers, the spiro[3.3]heptane core is rigid. The two cyclobutane rings are puckered, creating a "butterfly" shape that aligns substituents in a precise vector.
-
Vs. 1,4-Cyclohexane: Spiro[3.3]heptane provides a shorter distance between substituents, altering the spatial projection of hydrogen bond donors/acceptors.
-
Vs. Phenyl: It mimics the para-substitution vector but adds three-dimensionality (
), improving solubility without sacrificing the linear orientation required for binding pockets.
Visualization of Bioisosteric Relationships
Figure 1: Decision logic for transitioning from traditional scaffolds to spiro[3.3]heptane.
Physicochemical Profile
The following data summarizes the impact of replacing a piperazine core with a 2,6-diazaspiro[3.3]heptane core in a model compound context.
| Property | Piperazine Analog | 2,6-Diazaspiro[3.3]heptane Analog | Impact |
| ClogP | 2.1 | 1.6 | Improved (Lower lipophilicity) |
| TPSA | 24 Ų | 24 Ų | Neutral |
| Vector Angle | Variable (Chair) | Fixed (~180°) | Rigidification |
| Basic pKa | ~9.8 / 5.6 | ~8.5 / 7.0 | Modulated (Less basic secondary amine) |
| Metabolic Clearance | High | Low/Medium | Improved Stability |
Experimental Protocols
While spiro[3.3]heptane building blocks are increasingly commercially available, selective functionalization remains a challenge due to the symmetry of the core.
Protocol A: Selective Mono-Functionalization of 2,6-Diazaspiro[3.3]heptane
Objective: To synthesize a mono-N-arylated spiro scaffold from the symmetric diamine salt, avoiding bis-arylation.
Reagents:
-
2,6-Diazaspiro[3.3]heptane dihydrobromide (Core)
-
Heteroaryl Chloride (Electrophile)
- (Base)
-
DMSO/Water (Solvent system)
Step-by-Step Methodology:
-
Preparation of Free Base (In-Situ):
-
Suspend 2,6-diazaspiro[3.3]heptane dihydrobromide (1.0 equiv) in DMSO (0.2 M concentration).
-
Add finely ground
(4.0 equiv). -
Note: The use of inorganic base in DMSO allows for the slow release of the free amine, favoring mono-substitution.
-
-
Controlled Addition:
-
Dissolve the Heteroaryl Chloride (0.9 equiv) in a minimal amount of DMSO.
-
Add the electrophile solution dropwise to the diamine suspension at Room Temperature (RT) over 30 minutes.
-
Critical Control: Using a slight excess of the diamine (1.1 equiv relative to electrophile) further suppresses bis-formation.
-
-
Reaction Monitoring:
-
Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Look for the [M+H]+ peak of the mono-product. If bis-product >10%, lower the temperature to 0°C for future runs.
-
-
Work-up:
-
Dilute the reaction mixture with water (5x volume).
-
Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash chromatography (DCM:MeOH:NH4OH gradient). The diamine core is highly polar and will remain on the baseline or elute very late, allowing easy separation from the less polar mono-arylated product.
-
Protocol B: Reductive Amination with 2-Oxo-6-azaspiro[3.3]heptane
Objective: To append a spiro-tail to a primary amine scaffold.
Reagents:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Ketone)
-
Primary Amine (
) - (Reductant)
-
DCE (Dichloroethane) or DCM
-
Acetic Acid[2]
Workflow Diagram:
Figure 2: Standard workflow for reductive amination of spiro-ketones.
Procedure:
-
Dissolve the amine (1.0 equiv) and spiro-ketone (1.2 equiv) in DCE (0.1 M).
-
Add Acetic Acid (2.0 equiv) to catalyze imine formation. Stir for 30–60 mins.
-
Add
(1.5 equiv) in one portion. -
Stir at RT overnight.
-
Troubleshooting: If conversion is low, add 1 drop of
during the imine formation step to sequester water.
Case Study: Benzene Bioisosterism in Sonidegib
Recent work by Mykhailiuk et al. demonstrated the validity of this approach by replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core.[3]
-
Modification: The planar benzene linker was replaced with a spiro[3.3]heptane moiety.[3][4]
-
Result: The analog retained high potency while significantly altering the vector projection (non-collinear exit vectors).
-
Implication: This proves that strict collinearity (180°) is not always required for bioisosterism; the volume occupancy and rigid projection of the spiro-core can sufficiently mimic the aromatic ring's role in the binding pocket while offering superior IP space and physicochemical properties.
References
-
Mykhailiuk, P. K., et al. (2024).[3][5][6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Organic Letters.
-
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as promising scaffolds for drug discovery. Angewandte Chemie International Edition.
-
Vertex Pharmaceuticals. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones. Synlett.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. enamine.net [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
Application Note: Strategic Coupling Methodologies for tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate in Drug Discovery
Abstract
The spiro[3.3]heptane motif has emerged as a valuable three-dimensional scaffold in modern medicinal chemistry, often serving as a bioisosteric replacement for aromatic rings to improve physicochemical properties of drug candidates.[1][2] This application note provides a detailed guide for researchers on the experimental procedures for chemical coupling with tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate, a versatile building block possessing both a ketone and a protected amine functionality. We present detailed protocols for two key transformations: reductive amination of the ketone and derivatization following Boc-deprotection of the amine. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The rigid, non-planar structure of the spiro[3.3]heptane scaffold offers a unique entry into novel chemical space, moving away from the predominantly flat structures of many traditional drug molecules.[1] This three-dimensional architecture can lead to improved target selectivity and enhanced ADME (absorption, distribution, metabolism, and excretion) properties.[3] The replacement of benzene rings with spiro[3.3]heptane moieties has been shown to be a fruitful strategy in lead optimization.[2][4] tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is a particularly useful building block as it presents two orthogonal functional handles for diversification: a ketone at the 5-position and a Boc-protected amine at the 2-position.
Strategic Approaches to Coupling Reactions
The bifunctional nature of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate allows for two primary strategies for molecular elaboration:
-
Reductive Amination: The ketone at the 5-position can be converted to a secondary or tertiary amine through reductive amination, introducing a wide range of substituents.
-
Amine Derivatization: The Boc-protected amine at the 2-position can be deprotected to reveal the primary amine, which can then be functionalized through various reactions such as amide bond formation, sulfonylation, or alkylation.
The choice of strategy will depend on the desired final structure and the overall synthetic plan. The Boc protecting group is stable under the conditions of reductive amination, allowing for a stepwise functionalization of the scaffold.
Experimental Protocols
Protocol 1: Reductive Amination of the Ketone
Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[5] Sodium triacetoxyborohydride is a mild and selective reducing agent often favored for this transformation.[6]
Workflow for Reductive Amination:
Caption: Workflow for the reductive amination of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate.
Detailed Step-by-Step Protocol:
-
To a solution of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M), add glacial acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
Table 1: Reagent Quantities for a Typical Reductive Amination Reaction
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate | 1.0 | 225.29 | 225 mg |
| Amine (example: benzylamine) | 1.2 | 107.15 | 129 mg |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 318 mg |
| Acetic Acid | 1.5 | 60.05 | 90 µL |
| 1,2-Dichloroethane | - | - | 10 mL |
Protocol 2: Boc-Deprotection and Subsequent Amide Coupling
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.[9][10] Once the primary amine is unmasked, it can readily undergo amide bond formation with a carboxylic acid using standard coupling reagents.[11]
Workflow for Deprotection and Amide Coupling:
Caption: Two-part workflow for Boc-deprotection followed by amide coupling.
Detailed Step-by-Step Protocol:
Part A: Boc Deprotection
-
Dissolve tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude amine trifluoroacetate salt can often be used directly in the next step without further purification.
Part B: Amide Coupling
-
To a solution of the crude amine salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF, 0.1 M), add a coupling agent such as HATU (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the trifluoroacetate salt and facilitate the coupling reaction.
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.[7]
Table 2: Reagent Quantities for a Typical Amide Coupling Reaction
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| Crude Amine Salt (from deprotection) | 1.0 | ~239.2 (TFA salt) | ~239 mg |
| Carboxylic Acid (example: benzoic acid) | 1.1 | 122.12 | 134 mg |
| HATU | 1.1 | 380.23 | 418 mg |
| DIPEA | 3.0 | 129.24 | 523 µL |
| N,N-Dimethylformamide | - | - | 10 mL |
Troubleshooting and Key Considerations
-
Incomplete Reductive Amination: If the reaction stalls, the addition of a dehydrating agent such as molecular sieves can help to drive the imine formation forward.
-
Side Reactions in Amide Coupling: The use of other coupling reagents such as HBTU or EDC/HOBt can be explored if side reactions or racemization (for chiral carboxylic acids) are observed.[11]
-
Purification Challenges: Spirocyclic compounds can sometimes be challenging to purify due to their unique shapes. A careful selection of the chromatographic eluent system is crucial.[7]
-
Stability of the Amine Salt: The free amine can be unstable, so it is often preferable to use the salt directly in the subsequent coupling reaction.
Conclusion
tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is a valuable and versatile building block for the synthesis of novel sp³-rich compounds for drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to perform key coupling reactions, enabling the exploration of the chemical space around this important scaffold. The strategic functionalization of either the ketone or the protected amine allows for the generation of diverse libraries of compounds with potential therapeutic applications.
References
-
Martyn, L. P., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Available at: [Link]
-
Kirichok, A. A., et al. (2023). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Richard, D. J., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Ben-Aazza, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]
-
Ben-Aazza, S., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Ben-Aazza, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
-
Ben-Aazza, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
-
Lei, P., et al. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. Available at: [Link]
-
Mondal, P., et al. (2022). Metal-free, tert-butyl nitrite promoted C(sp2)–S coupling reaction: the synthesis of aryl dithiocarbamates and analysis of antimicrobial activity by 'in silico' and 'in vitro' methods for drug modification. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Yet, L. (2013). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. Available at: [Link]
-
Farooq, U. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. Available at: [Link]
-
PubChem. Tert-butyl n-{6-oxospiro[3.3]heptan-2-yl}carbamate. Available at: [Link]
- Google Patents. US7326820B2 - System and method for purifying heptane.
-
Watson, D. A., et al. (2010). A Cross-Coupling Approach to Amide Bond Formation from Esters. ResearchGate. Available at: [Link]
-
Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
ResearchGate. Amide Bond Formation and Peptide Coupling. Available at: [Link]
-
Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Dearomatizing Amination Reactions - The University of Liverpool Repository. Available at: [Link]
- Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. mcours.net [mcours.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. scispace.com [scispace.com]
- 11. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
Troubleshooting & Optimization
stability issues of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate under acidic conditions
Topic: Stability & Deprotection of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate Ticket ID: SP-33-KET-BOC-001 Support Level: Tier 3 (Senior Application Scientist)
The Acid Sensitivity Paradox: Mechanistic Insight
You are encountering stability issues not because the spiro[3.3]heptane ring is inherently unstable to acid (it is relatively robust), but because of the functional group conflict unleashed during deprotection.
The molecule contains two antagonistic sites separated by a rigid, strained spacer:
-
Position 2: A latent nucleophile (the amine, currently Boc-protected).
-
Position 5: An electrophile (the ketone).
The "Danger Zone" Mechanism
Under acidic conditions, the Boc group is cleaved to release the amine.
-
In Acid (
): The amine is protonated ( ). This species is non-nucleophilic. The molecule is generally stable as the salt. -
During Workup (
): If you perform a standard basic workup (e.g., wash), the ammonium deprotonates to the free amine ( ). -
The Failure Mode: In the spiro[3.3]heptane geometry, the distance between C2 and C5 allows for transannular nucleophilic attack or intermolecular Schiff base formation. The free amine attacks the ketone, leading to hemiaminals, imines, and eventual oligomerization (often observed as "black tar" or insoluble solids).
Key Takeaway: The stability issue is rarely the acid itself; it is the neutralization step . You must isolate this compound as an ammonium salt .
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned black/tarry during workup."
Diagnosis: Uncontrolled polymerization via Schiff base formation. Root Cause: You likely neutralized the acid (TFA or HCl) with a base (bicarbonate or hydroxide) to extract the free amine. Once free, the amine reacted with the ketone. Corrective Action:
-
Stop aqueous workups immediately.
-
Switch to Method A (Precipitation) below.
-
Isolate the product as the Hydrochloride or Trifluoroacetate salt . These salts are stable solids.
Issue 2: "I see the ketone signal disappear in NMR after using Methanol/HCl."
Diagnosis: Ketalization.[1] Root Cause: Ketones in strained rings are highly reactive. In the presence of strong acid and an alcohol solvent (MeOH, EtOH), the ketone converts to a dimethyl ketal. Corrective Action:
-
Eliminate alcoholic solvents.
-
Use aprotic solvents only: 1,4-Dioxane , Dichloromethane (DCM) , or Diethyl Ether .
Issue 3: "The spiro ring seems to have opened/rearranged."
Diagnosis: Acid-catalyzed strain release (Semipinacol-type rearrangement).[2]
Root Cause: While rare with simple mineral acids, high temperatures (
-
Temperature Control: Maintain reaction temperature at 0°C to 20°C . Never reflux.
-
Avoid Lewis Acids: Do not use
or for this deprotection; they are too harsh for the strained core.
Visualization: The Stability Pathway
The following diagram illustrates the "Safe Zone" (Salt) versus the "Degradation Zone" (Free Base).
Caption: Figure 1. The degradation pathway is triggered by basification. The ammonium salt is the thermodynamic sink for stability.
Optimized Experimental Protocols
Do not use standard "wash and extract" protocols. Use precipitation .
Method A: HCl in Dioxane (Recommended)
Best for: Isolating a stable, dry powder.
-
Dissolution: Dissolve 1.0 equiv of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate in minimal anhydrous 1,4-Dioxane (approx. 5 mL per gram).
-
Acid Addition: Cool to 0°C (ice bath). Add 5–10 equiv of 4M HCl in Dioxane dropwise.
-
Note: Do not use aqueous HCl.[3] Water makes isolation difficult.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin; Boc material will not stain, Product will stain red/purple).
-
Isolation (Critical):
-
The product should precipitate as a white solid.
-
Dilute the mixture with excess Diethyl Ether (
) or MTBE to complete precipitation. -
Filter the solid under nitrogen/argon.
-
Wash the filter cake with fresh
.
-
-
Drying: Dry under high vacuum. Store as the Hydrochloride salt at -20°C.
Method B: TFA / DCM (Alternative)
Best for: Immediate use in the next step without isolation.
-
Dissolution: Dissolve substrate in DCM (10 mL/g).
-
Acid Addition: Cool to 0°C . Add Trifluoroacetic Acid (TFA) (ratio 1:2 v/v with DCM).
-
Reaction: Stir at 0°C
RT for 1 hour. -
Workup:
-
Do NOT wash with water/base.
-
Concentrate the mixture on a rotary evaporator (
). -
Add Toluene and re-concentrate (azeotrope) 3 times to remove residual TFA.
-
-
Usage: Use the crude TFA salt immediately in your next coupling reaction. Add a non-nucleophilic base (e.g., DIPEA) only when the electrophile for the next step is already present.
Stability Data Summary
| Parameter | Condition | Outcome | Recommendation |
| Acid Type | HCl (Anhydrous) | Stable (as salt) | Preferred |
| Acid Type | TFA | Stable (as salt) | Good for solution phase |
| Acid Type | Aqueous HCl/H2SO4 | Risk | Avoid (Hard to dry/isolate) |
| Solvent | Methanol/Ethanol | Unstable | Avoid (Ketal formation) |
| Workup | Basic (NaHCO3) | Unstable | NEVER perform basic wash |
| Temperature | Unstable | Keep |
Decision Tree: Protocol Selection
Caption: Figure 2. Decision matrix for selecting the appropriate deprotection protocol.
References
-
Burkhard, J. A., et al. (2010). "Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues." Amino Acids, 39, 515–521.[4]
- Context: Establishes the synthesis and handling of spiro[3.3]heptane amines.
-
Wipf, P., et al. (2015). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Communications.
- Context: Highlights the strain energy and potential for rearrangement in spiro-ketone systems under forcing conditions.
-
Fisher Scientific. "Amine Protection / Deprotection Protocols."
-
Context: General standard operating procedures for Boc removal using HCl and TFA.[1]
-
-
BenchChem. "Stability of tert-Butyl carbamates."
- Context: General data on the acid lability of Boc groups and stability in organic solvents.
Sources
Technical Support Center: Troubleshooting Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your own research. Spirocycles, with their inherent three-dimensionality, are pivotal in medicinal chemistry, and mastering their synthesis is a key asset.[1][2]
This guide is structured in a question-and-answer format to directly address common issues encountered during spirocyclization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My spirocyclization reaction is resulting in a low yield.
Q: I've set up my spirocyclization reaction according to a literature procedure, but my yield is significantly lower than reported. What are the common culprits and how can I improve it?
A: Low yields in spirocyclization reactions are a frequent challenge and can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions.[3][4] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Starting Materials and Reagents:
-
Purity is Paramount: Ensure the purity of your starting materials. Impurities can interfere with catalysts, lead to side reactions, or decompose under the reaction conditions.[3] Consider re-purification of your substrates if their purity is questionable.
-
Solvent and Reagent Quality: Use dry, degassed solvents, especially for reactions sensitive to moisture and oxygen, such as those employing organometallic catalysts.[3] Ensure your reagents are of the appropriate grade and have been stored correctly. For instance, some bases like LHMDS can degrade over time.[5]
2. Optimize Reaction Conditions:
-
Temperature Control: The reaction temperature can significantly influence the outcome. Some spirocyclizations may require precise temperature control to avoid decomposition of starting materials, intermediates, or products.[4] Running the reaction at a lower temperature might favor the desired kinetic product, while higher temperatures could lead to the thermodynamic product or decomposition.[6]
-
Reaction Time: Monitor your reaction progress using techniques like TLC, LC-MS, or NMR. A reaction left for too long can lead to product decomposition or the formation of byproducts. Conversely, insufficient reaction time will result in incomplete conversion.[4][7]
-
Concentration: The concentration of your reactants can impact reaction rates and the formation of intermolecular side products. Experiment with slightly more dilute or concentrated conditions to see if it improves the yield.
3. Catalyst and Ligand Considerations:
-
Catalyst Activity: If you are using a catalyst, its activity is crucial. For metal-catalyzed reactions, ensure the catalyst is not deactivated. The choice of ligand in metal-catalyzed spirocyclizations can dramatically affect both yield and stereoselectivity.[5][8] Consider screening a small library of ligands if the initial choice is ineffective.
-
Catalyst Loading: The optimal catalyst loading can vary. While higher loading might increase the reaction rate, it can also lead to more side reactions. Conversely, too little catalyst will result in a sluggish or incomplete reaction.
4. Scrutinize the Reaction Mechanism:
-
Side Reactions: Be aware of potential side reactions. For example, in some cases, undesired byproducts can be formed through alternative cyclization pathways or decomposition of intermediates.[5][9] Understanding the plausible mechanistic pathways can help you devise strategies to suppress unwanted reactions. For instance, the formation of an undesired indanone byproduct was observed in a nickel-catalyzed spirocyclization, which was hypothesized to arise from ring opening and decarboxylation of the desired spirocycle.[5]
Issue 2: My spirocyclization is not diastereoselective, or I'm getting the wrong diastereomer.
Q: I'm obtaining a mixture of diastereomers in my spirocyclization, or the major product is not the desired one. How can I control the diastereoselectivity?
A: Achieving high diastereoselectivity is often a key challenge in spirocycle synthesis. The stereochemical outcome is determined by the transition state energies leading to the different diastereomers. Here’s how you can influence this:
1. Temperature and Reaction Control:
-
Thermodynamic vs. Kinetic Control: First, determine if your reaction is under thermodynamic or kinetic control.[6]
-
Kinetic Control: The product that is formed fastest is the major product. This is typically favored at lower reaction temperatures.
-
Thermodynamic Control: The most stable product is the major product. This is favored at higher temperatures or with longer reaction times, allowing for equilibration.
-
Troubleshooting: Try running the reaction at a significantly lower temperature to favor the kinetic product. If the desired product is the thermodynamically more stable one, running the reaction at a higher temperature might be beneficial.[6]
-
2. Catalyst and Ligand Effects:
-
Chiral Catalysts and Ligands: The use of chiral catalysts or ligands is a powerful strategy to induce diastereoselectivity and enantioselectivity.[6][10] The chiral environment created by the catalyst can favor the formation of one diastereomer over the other. For instance, chiral iridium complexes have been successfully used for diastereoselective spiroketalization.[6]
-
Metal and Ligand Screening: The choice of metal and ligand in catalytic reactions is critical. Different metal-ligand combinations can lead to different diastereoselectivities. A systematic screening of catalysts and ligands is often necessary.
3. Substrate-Controlled Diastereoselectivity:
-
Steric Hindrance: The steric bulk of substituents on your starting material can direct the cyclization to occur from a less hindered face, leading to a specific diastereomer.[7][8] Introducing a bulky protecting group or substituent can be a viable strategy. For example, increasing steric hindrance in one study resulted in excellent diastereoselectivity.[8]
-
Directing Groups: Functional groups on the substrate can act as directing groups, coordinating to the catalyst and guiding the reaction to a specific stereochemical outcome.
4. Solvent Effects:
-
Solvent Polarity: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity.[6][11] A screen of different solvents with varying polarities is a recommended troubleshooting step.[6]
Experimental Protocol: Screening for Optimal Diastereoselectivity
-
Setup: Prepare a series of small-scale reactions in parallel (e.g., in a vial block).
-
Variable Parameters: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst, or ligand).
-
Reaction Monitoring: Monitor the progress and diastereomeric ratio (d.r.) of each reaction by TLC, LC-MS, or crude ¹H NMR.
-
Analysis: Analyze the results to identify the conditions that provide the highest diastereoselectivity.
| Parameter | Conditions to Screen | Rationale |
| Temperature | -20 °C, 0 °C, Room Temp, 50 °C | To assess kinetic vs. thermodynamic control.[6] |
| Solvent | Toluene, THF, CH₂Cl₂, Acetonitrile | To evaluate the effect of solvent polarity on the transition state.[6][11] |
| Catalyst/Ligand | Different chiral ligands, different metal precursors | To find a catalyst system that provides better stereocontrol.[6][10] |
Issue 3: I'm observing significant starting material decomposition or the formation of intractable side products.
Q: My reaction mixture is turning dark, and I'm seeing a complex mixture of products by TLC/LC-MS, with little of my desired spirocycle. What could be causing this decomposition?
A: The observation of a complex reaction mixture and decomposition often points to issues with reaction conditions being too harsh or the presence of incompatible functional groups.
1. Reaction Conditions:
-
Temperature: High temperatures can lead to the decomposition of sensitive starting materials or products.[12] If you are heating your reaction, try running it at a lower temperature for a longer period.
-
Reagent Stoichiometry: An excess of a reactive reagent (e.g., a strong base or oxidant) can cause decomposition. Carefully control the stoichiometry of your reagents.
-
Oxygen/Moisture Sensitivity: Many organometallic reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.[3]
2. Functional Group Compatibility and Protecting Groups:
-
Incompatible Functional Groups: Certain functional groups on your substrate may not be compatible with the reaction conditions. For example, acidic protons can be deprotonated by strong bases, and reducible groups can react with reducing agents.
-
Use of Protecting Groups: If your substrate contains a functional group that is interfering with the reaction, consider protecting it.[13][14] A protecting group masks the reactivity of a functional group, allowing the desired transformation to occur elsewhere in the molecule.[13] The protecting group can then be removed in a subsequent step.[14] For instance, an amine can be protected as a carbamate to prevent it from acting as a nucleophile.[13]
Decision-Making Workflow for Protecting Group Strategy
Caption: A workflow for deciding on a protecting group strategy.
Visualizing Reaction Mechanisms
Understanding the mechanism of your spirocyclization is key to troubleshooting. Below is a generalized representation of a palladium-catalyzed spirocyclization.
Caption: A simplified catalytic cycle for a Pd-catalyzed spirocyclization.[15]
By understanding each step, you can better diagnose where a reaction might be failing. For example, if the oxidative addition is slow, a more reactive substrate or a different palladium precursor might be needed.
Concluding Remarks
Troubleshooting spirocyclization reactions requires a systematic and logical approach. By carefully considering the fundamentals of reaction kinetics, thermodynamics, and mechanistic pathways, you can effectively diagnose and solve many of the common challenges. Remember that each reaction is unique, and a combination of the strategies outlined above may be necessary to achieve your desired outcome.
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Recent advances in spirocyclization of indole derivatives. RSC Publishing.
- Ynones in dearomative spirocyclisation processes; a review. ResearchGate.
- Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex | Request PDF. ResearchGate.
- Optimization of spirocyclization towards 2aa | Download Scientific Diagram. ResearchGate.
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed.
- Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
- Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction | The Journal of Organic Chemistry. ACS Publications.
- Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization | Journal of the American Chemical Society. ACS Publications.
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC.
- Synthesis, Structure, Spirocyclization Mechanism, and Glutathione Peroxidase-like Antioxidant Activity of Stable Spirodiazaselenurane and Spirodiazatellurane | Journal of the American Chemical Society. ACS Publications.
- Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate.
- Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Semantic Scholar.
- Diastereoselective synthesis of spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines via cascade double [3 + 2]cycloadditions. PubMed.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC.
- Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Solvent effects. Wikipedia.
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups. University of California, Irvine.
- Ch 8 : Solvent Effects. University of Calgary.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science (RSC Publishing).
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. PMC.
- Enzymic Protecting Group Techniques | Chemical Reviews. ACS Publications.
- Protecting group. Wikipedia.
- What are some common causes of low reaction yields? : r/Chempros. Reddit.
- Protecting groups. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.
- Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters. ACS Publications.
- Is it normal to get low yields all the time, or am I a bad organic chemist?. Sciencemadness Discussion Board.
- Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes | Organic Letters. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spirocyclic Amine Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of spirocyclic amines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in this complex area of synthetic chemistry. Spirocyclic amines are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved pharmacological properties.[1][2][3][4] However, their synthesis is often fraught with challenges. This guide is structured to help you navigate these pitfalls with a combination of in-depth troubleshooting, frequently asked questions, and detailed protocols.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues you may encounter during the synthesis of spirocyclic amines, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Yields in Pictet-Spengler Reactions
Question: I am attempting a Pictet-Spengler reaction to form a spirocyclic amine, but the yield of my desired product is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: The Pictet-Spengler reaction is a powerful tool for constructing spirocyclic frameworks, particularly those containing tetrahydroisoquinoline or tetrahydro-β-carboline moieties.[5][6] Low yields often stem from issues with the formation and reactivity of the key iminium ion intermediate or the nucleophilicity of the aromatic ring.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction's driving force is the electrophilicity of the iminium ion generated from the condensation of a β-arylethylamine with an aldehyde or ketone.[6]
-
Troubleshooting:
-
Acid Catalysis: Ensure appropriate acidic conditions. Traditionally, protic acids like HCl or TFA are used with heating.[6] However, for sensitive substrates, milder conditions or Lewis acids (e.g., Sc(OTf)₃) may be more effective.[7][8]
-
Aprotic Media: Consider running the reaction in aprotic media, which has been shown to sometimes provide superior yields, even without acid catalysis.[6]
-
N-Acyliminium Ion Variants: For less reactive systems, consider forming an N-acyliminium ion intermediate by acylating the imine. These are highly potent electrophiles that can cyclize under mild conditions with good yields.[6]
-
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves an electrophilic attack on the aromatic ring.
-
Troubleshooting:
-
Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity and generally leads to higher yields under milder conditions.[6] If your substrate lacks these, you may require stronger acid catalysis and higher temperatures.
-
Alternative Strategies: For very electron-deficient systems, consider alternative synthetic routes or the use of more potent electrophilic activation methods.
-
-
-
Side Reactions and Decomposition: High temperatures and strong acids can lead to the decomposition of starting materials or products, or promote side reactions.
-
Troubleshooting:
-
Reaction Time and Temperature: Systematically screen reaction times and temperatures. Lowering the temperature may favor the desired product over decomposition pathways.
-
Catalyst Screening: Experiment with a range of Brønsted and Lewis acids to find a catalyst that promotes the desired reaction without causing significant degradation.
-
-
Experimental Protocol: General Procedure for a Pictet-Spengler Reaction
-
To a solution of the β-arylethylamine (1.0 eq) in an appropriate solvent (e.g., anhydrous MeOH, CH₂Cl₂), add the aldehyde or ketone (1.0-1.2 eq).
-
Add the acid catalyst (e.g., TFA, 1.1 eq) and stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Poor Diastereoselectivity in Spirocyclization
Question: My spirocyclization reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?
Answer: Controlling stereochemistry at the newly formed spirocenter is a common and significant challenge.[9][10] The diastereoselectivity is often influenced by a delicate balance of thermodynamic and kinetic factors, as well as the choice of reagents and reaction conditions.
Potential Causes & Solutions:
| Factor | Explanation & Troubleshooting Strategies |
| Thermodynamic vs. Kinetic Control | The observed diastereomeric ratio can depend on whether the reaction is under thermodynamic or kinetic control.[9] Troubleshooting: Experiment with reaction temperature. Lower temperatures may favor the kinetically controlled product (the one that forms fastest), while higher temperatures or longer reaction times can allow for equilibration to the more stable thermodynamic product.[9] |
| Catalyst/Reagent Choice | The catalyst or reagent can play a crucial role in directing the stereochemical outcome. Troubleshooting: Employ chiral catalysts or auxiliaries to induce asymmetry and favor the formation of a specific diastereomer.[9] For example, chiral phosphoric acids, amines, and bifunctional thioureas have been used for enantioselective spirooxindole synthesis.[7] |
| Substrate Control | The existing stereochemistry of the starting material can influence the stereochemical outcome of the spirocyclization. Troubleshooting: Introduce bulky substituents or directing groups on the substrate to favor a specific approach of the cyclizing moiety.[9] |
| Solvent Effects | The polarity of the solvent can impact the geometry of the transition state and, consequently, the diastereoselectivity.[9] Troubleshooting: Conduct a solvent screen to identify a solvent that maximizes the desired diastereomeric ratio. |
Workflow for Optimizing Diastereoselectivity
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Spiro[3.3]heptane Scaffold: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. This "escape from flatland" is driven by the need to optimize not only the potency and selectivity of drug candidates but also their pharmacokinetic profiles.[1] A critical parameter in this endeavor is metabolic stability, a measure of a compound's susceptibility to biotransformation by metabolic enzymes.[2] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, all of which can derail an otherwise promising drug development program.[3]
This guide provides an in-depth comparison of the metabolic stability of compounds containing the spiro[3.3]heptane motif against those with more traditional acyclic bioisosteres, such as tert-butyl and gem-dimethyl groups. We will delve into the experimental data supporting the use of this rigid, three-dimensional scaffold as a strategy to mitigate metabolic liabilities and enhance the drug-like properties of next-generation therapeutics.[4][5]
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
To objectively compare the metabolic stability of different chemical entities, robust and reproducible experimental methods are essential. The cornerstone of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is the in vitro liver microsomal stability assay.[6] This assay provides a reliable measure of a compound's intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[6]
Causality Behind Experimental Choices in the Liver Microsomal Stability Assay
-
Why Liver Microsomes? The liver is the primary site of drug metabolism in the body.[7] Liver microsomes are subcellular fractions that are rich in the cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast majority of drugs.[7] Using microsomes allows for a focused investigation of Phase I metabolism in a simplified and cost-effective system.
-
The Role of NADPH: The CYP enzyme system requires a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[7] The assay is initiated by the addition of NADPH, and its absence in control incubations serves to confirm that the observed compound depletion is indeed due to enzymatic activity.
-
Time Points and Quantification: The disappearance of the parent compound is monitored over a series of time points.[8] This data is then used to calculate the half-life (t1/2) of the compound in the presence of the metabolic enzymes and subsequently, the intrinsic clearance.[5] Quantification is typically performed using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Experimental Protocol: Liver Microsomal Stability Assay
Below is a detailed, step-by-step methodology for a typical liver microsomal stability assay.
Materials:
-
Test compound and positive control compounds (e.g., compounds with known low and high clearance)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO. This is then diluted in phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
Incubation Mixture: A master mix containing liver microsomes and buffer is prepared and pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system to the incubation mixture containing the test compound and microsomes. A parallel incubation without NADPH is run as a negative control.
-
Time Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Diagram of the Liver Microsomal Stability Assay Workflow
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Analysis: Spiro[3.3]heptane vs. Acyclic Bioisosteres
The strategic replacement of metabolically labile groups with more robust bioisosteres is a cornerstone of modern drug design.[3] The tert-butyl and gem-dimethyl motifs, while sterically important for receptor binding, are often susceptible to oxidative metabolism.[9]
The Metabolic Achilles' Heel of tert-Butyl and gem-Dimethyl Groups
The primary metabolic pathway for tert-butyl and gem-dimethyl groups is oxidation of the methyl groups by CYP enzymes.[9] This hydroxylation introduces a polar hydroxyl group, which can then be further conjugated and excreted, leading to rapid clearance of the parent compound. The presence of multiple, sterically accessible C-H bonds on these groups makes them prime targets for metabolic attack.
Spiro[3.3]heptane: A Shield Against Metabolism
The spiro[3.3]heptane scaffold offers several structural advantages that can enhance metabolic stability:
-
Reduced Number of Susceptible C-H Bonds: The rigid, bicyclic structure of spiro[3.3]heptane has fewer exposed methylene groups compared to the methyl groups of a tert-butyl or gem-dimethyl substituent.
-
Steric Hindrance: The compact and three-dimensional nature of the spiro[3.3]heptane core can sterically shield adjacent parts of the molecule from the active sites of metabolic enzymes.
-
Conformational Rigidity: The locked conformation of the spirocycle can orient the molecule in a way that is less favorable for metabolism.
Diagram of Bioisosteric Replacement for Enhanced Metabolic Stability
Caption: Bioisosteric replacement of labile groups with spiro[3.3]heptane.
Experimental Evidence: The Case of Sonidegib Analogues
A compelling example of the impact of the spiro[3.3]heptane scaffold on metabolic stability comes from studies on analogues of the FDA-approved anticancer drug, Sonidegib. In these studies, the meta-substituted phenyl ring of Sonidegib was replaced with a spiro[3.3]heptane moiety. The metabolic stability of the parent drug and its spirocyclic analogues was then assessed using a human liver microsomal assay.
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Sonidegib | 93 | 18 | |
| trans-spiro[3.3]heptane analogue | 47 | 36 | |
| cis-spiro[3.3]heptane analogue | 11 | 156 |
Data from human liver microsome stability assay.
Interestingly, in this specific case, the replacement of the phenyl ring with the spiro[3.3]heptane scaffold led to a decrease in metabolic stability. The cis-isomer, in particular, was significantly less stable than the parent drug. This highlights a crucial point in drug design: the effects of bioisosteric replacements are highly context-dependent and can be influenced by the overall molecular structure and the specific stereochemistry of the new scaffold. While the spiro[3.3]heptane motif has the potential to enhance metabolic stability, its incorporation must be carefully considered and empirically tested for each new chemical series.
It is also important to note that another report on the same Sonidegib analogues presented conflicting data, suggesting an increase in metabolic stability upon incorporation of the spiro[3.3]heptane core.[4] This discrepancy underscores the importance of careful experimental execution and data interpretation in metabolic stability studies.
Broader Implications and Future Perspectives
The exploration of spirocyclic scaffolds like spiro[3.3]heptane is a rapidly evolving area of medicinal chemistry. Beyond metabolic stability, these three-dimensional motifs can positively influence a range of other drug-like properties, including solubility, lipophilicity, and target engagement.[4] The rigid nature of the spiro[3.3]heptane core can also provide a unique set of vectors for substituent placement, allowing for a more precise exploration of the chemical space around a biological target.[5]
As our understanding of the interplay between molecular structure and ADME properties deepens, we can expect to see the rational design and application of novel spirocyclic scaffolds become an increasingly important strategy in the development of safer and more effective medicines. The continued generation of high-quality, comparative data will be crucial in guiding these efforts and unlocking the full potential of three-dimensional fragments in drug discovery.
References
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. DOI: 10.26434/chemrxiv-2023-djc05. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. DOI: 10.1002/anie.202316557. Available at: [Link].
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(48), 6579-6594. DOI: 10.1039/D5CC00656B. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311583. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link].
-
Barnes-Seeman, D., Corey, E. J., & Corey, E. J. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514-516. Available at: [Link].
-
Wölfling, J., Frank, É., & Schneider, G. (2018). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of medicinal chemistry, 61(23), 10413-10437. Available at: [Link].
-
Costa, R., Guedes de Pinho, P., & Carvalho, F. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149918. Available at: [Link].
-
Barnes-Seeman, D., Corey, E. J., & Corey, E. J. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514-516. Available at: [Link].
-
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (2025). Organic Letters. ACS Publications. Available at: [Link].
-
Metabolically Stable tert-Butyl Replacement. (2013). ResearchGate. Available at: [Link].
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. Available at: [Link].
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link].
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. Available at: [Link].
-
Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1... ResearchGate. Available at: [Link].
-
In vitro drug metabolism: for the selection of your lead compounds. KaLy-Cell. Available at: [Link].
-
Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link].
-
Lee, J. H., & Obach, R. S. (2019). Early ADME And Physical-Chemistry Properties. SpiroChem. Available at: [Link].
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2021). Nature Communications. Available at: [Link].
-
Prysiazhniuk, K., et al. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link].
-
Carreira, E. M., & Fessard, T. C. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chimia International Journal for Chemistry, 65(9), 645-649. Available at: [Link].
-
Mykhailiuk, P. K. (2019). IBP Group Meeting 2019. Available at: [Link].
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link].
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link].
-
Wölfling, J., Frank, É., & Schneider, G. (2018). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link].
-
Reymond, J. L., & van Deursen, R. (2012). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available at: [Link].
-
Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link].
-
Singh, P. (2023). Enhancement of metabolic stability with structural modifications. ResearchGate. Available at: [Link].
-
Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available at: [Link].
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate
Hazard Assessment and Chemical Profile
Understanding the potential hazards of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is the first step in ensuring its safe handling and disposal. Based on the analysis of its structural components—a spirocyclic ketone and a tert-butyl carbamate functional group—we can infer its likely hazard profile.
A Safety Data Sheet for the closely related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicates the following potential hazards:
-
Causes serious eye irritation (H319).[1]
-
Harmful if inhaled (H332).[1]
-
May cause respiratory irritation (H335).[1]
Furthermore, data for tert-Butyl carbamate, which shares the same carbamate functional group, highlights these hazards:
Given these data points, it is prudent to handle tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate as a hazardous substance.
Table 1: Inferred Hazard Profile and Necessary Precautions
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact.[1][2][4] Handle in a well-ventilated area, preferably a chemical fume hood.[1][4] Wear appropriate Personal Protective Equipment (PPE).[1] |
| Causes serious eye and skin irritation. | Wear safety goggles with side-shields or a face shield.[1][5] Wear chemically resistant gloves (e.g., nitrile).[1][5] |
| May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[1][4] |
| Environmental Hazards | Avoid release into the environment as the ecological impact has not been fully determined.[1][6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6][7][8]
Step 1: Segregation and Waste Collection
-
Designated Waste Container: Designate a specific, clearly labeled, and compatible waste container for tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate waste. The container should be made of a material that will not react with the compound, such as high-density polyethylene (HDPE).[9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate," and the approximate concentration and quantity.[9]
-
Incompatible Materials: Do not mix this waste with other incompatible waste streams. Carbamates can be incompatible with strong oxidizing agents and strong acids.[10]
Step 2: Handling and Transfer
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1. This includes, at a minimum, a lab coat, safety goggles, and chemically resistant gloves.[1][5]
-
Ventilation: Conduct all transfers of the waste within a certified chemical fume hood to minimize the risk of inhalation.[1][4]
-
Spill Prevention: Use a funnel when transferring liquid waste to prevent spills. For solid waste, use a scoop or spatula. In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[4]
Step 3: Storage of Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1][9]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[11]
-
Temperature: Store at a cool and dry place.
Step 4: Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate must be carried out by a licensed hazardous waste disposal company.[12] These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.
-
Incineration: For many organic compounds like this one, high-temperature incineration is a common and effective disposal method.[13][14] However, the specific disposal method will be determined by the waste disposal vendor based on the chemical's properties and local regulations.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is often a regulatory requirement.
Emergency Procedures
In the event of accidental exposure or a significant spill, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate.
Caption: Disposal workflow for tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate.
References
-
tert-Butyl carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Carbamates Waste Compatibility. CP Lab Safety. [Link]
-
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. Pharmaffiliates. [Link]
-
Disposal of Chemical Waste. University of Bristol Safety and Health Services. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
Hazardous Waste Disposal Procedures. University of North Carolina at Chapel Hill Department of Environment, Health and Safety. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
Guidance for Specific Types of Waste. Michigan State University Environmental Health & Safety. [Link]
-
Introduction to Environmental White Papers on Perfluoroalkyl acids related to 3M chemistries. 3M. [Link]
-
Online Publication Title List. U.S. Environmental Protection Agency. [Link]
-
Learn About The Hazardous Chemicals Added To Candidate List. APA Engineering. [Link]
-
Substance Registry Services. U.S. Environmental Protection Agency. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. agilent.com [agilent.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. mtu.edu [mtu.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
